molecular formula C11H9ClN2O B13248949 4-(5-Aminopyridin-3-yl)-2-chlorophenol

4-(5-Aminopyridin-3-yl)-2-chlorophenol

Cat. No.: B13248949
M. Wt: 220.65 g/mol
InChI Key: SIPNJRIUECSNKK-UHFFFAOYSA-N
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Description

4-(5-Aminopyridin-3-yl)-2-chlorophenol (CAS 2059944-85-1) is a high-purity chemical building block of significant interest in synthetic and discovery chemistry. Its molecular structure, featuring a 5-aminopyridin-3-yl group linked to a 2-chlorophenol, provides a multifunctional scaffold for constructing more complex molecules. The compound is supplied with a documented molecular weight of 220.66 and the molecular formula C11H9ClN2O . The distinct structure of this compound makes it a valuable intermediate in life science research, particularly in the design and synthesis of novel molecules for biological evaluation. The aminopyridine moiety is a key feature in many pharmacologically active compounds and materials . Furthermore, its structural similarity to advanced picolinic acid derivatives, which are prominent in modern herbicide research, suggests potential application in the discovery of new agrochemicals . The presence of both amino and chloro groups on the aromatic rings offers reactive sites for further chemical modification, making it a versatile precursor for creating libraries of compounds for high-throughput screening in drug and agrochemical discovery programs. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals, nor is it for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(5-aminopyridin-3-yl)-2-chlorophenol

InChI

InChI=1S/C11H9ClN2O/c12-10-4-7(1-2-11(10)15)8-3-9(13)6-14-5-8/h1-6,15H,13H2

InChI Key

SIPNJRIUECSNKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Aminopyridin-3-yl)-2-chlorophenol typically involves multi-step organic reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of 4-(5-Aminopyridin-3-yl)-2-chlorophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Aminopyridin-3-yl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(5-Aminopyridin-3-yl)-2-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Aminopyridin-3-yl)-2-chlorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and phenol groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Features Melting Point (°C) Key Applications Environmental Impact
4-(5-Aminopyridin-3-yl)-2-chlorophenol Chlorophenol + 5-aminopyridine ~270–290 (est.) Pharmacological intermediates Limited data; likely moderate
2-Chlorophenol (2-CP) Monochlorinated phenol (ortho-Cl) 8–10 Pesticides, disinfectants High toxicity, bioaccumulative
4-Chloro-3-methylphenol Chlorophenol + methyl group 66–68 Antiseptics, preservatives Persistent, endocrine disruptor
Q12 (CH₃-substituted) 2-Chlorophenyl + methyl/OMe groups 288–292 Antimicrobial agents Not reported
Triazine-linked derivative 2-Chlorophenol + triazine/fluorophenyl Enzyme inhibition Unknown

Key Findings:

Substituted derivatives (e.g., Q12 with -CH₃/-OMe groups) show higher melting points (288–292°C) due to increased molecular symmetry and intermolecular forces .

Environmental and Toxicological Profiles: Simple chlorophenols (e.g., 2-CP) exhibit significant environmental risks, including persistence and toxicity to aquatic life . In contrast, bulkier derivatives like 4-(5-Aminopyridin-3-yl)-2-chlorophenol may degrade faster due to microbial action on amine groups .

Synthetic Flexibility: The introduction of electron-withdrawing groups (e.g., -NO₂) in analogues lowers melting points (259–261°C) and alters solubility, impacting drug delivery .

Biological Activity

4-(5-Aminopyridin-3-yl)-2-chlorophenol (also known as 4-(5-Aminopyridin-3-yl)-2-chlorophenol) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The chemical structure of 4-(5-Aminopyridin-3-yl)-2-chlorophenol can be described as follows:

PropertyDetails
Molecular Formula C10H9ClN2O
Molecular Weight 224.64 g/mol
IUPAC Name 4-(5-Aminopyridin-3-yl)-2-chlorophenol
Canonical SMILES Clc1ccc(cc1O)c2cnc(n2)C

The biological activity of 4-(5-Aminopyridin-3-yl)-2-chlorophenol is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, it has been noted for its potential as an enzyme inhibitor and receptor modulator, which may influence neurotransmitter levels and impact various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(5-Aminopyridin-3-yl)-2-chlorophenol analogs. For instance, compounds structurally related to this compound were evaluated for their activity against several cancer cell lines. Notably, one study demonstrated significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range .

Case Study: Anticancer Evaluation

A specific investigation assessed the anticancer efficacy of a series of phenolic compounds similar to 4-(5-Aminopyridin-3-yl)-2-chlorophenol. The results indicated that certain derivatives exhibited potent activity against human cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)
4-(5-Aminopyridin-3-yl)-2-chlorophenolHeLa0.69
Analog ASNB-190.54
Analog BNCI-H4600.77

Antiviral Activity

In addition to its anticancer properties, research has shown that derivatives of 4-(5-Aminopyridin-3-yl)-2-chlorophenol may possess antiviral activity. For example, certain analogs have been tested against human adenovirus (HAdV), demonstrating significant inhibitory effects with selectivity indexes greater than 100 . These findings suggest potential applications in antiviral drug development.

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated. Some derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy . The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, suggesting that these compounds could serve as alternatives or adjuncts in antibiotic therapy.

Case Study: Antibacterial Evaluation

A study on the antibacterial efficacy of phenolic compounds found that:

CompoundBacteria TypeMIC (µg/mL)
4-(5-Aminopyridin-3-yl)-2-chlorophenolE. coli8
Analog CS. aureus16

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